Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
CAS No.: 853318-19-1
Cat. No.: VC16061159
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853318-19-1 |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
| Standard InChI | InChI=1S/C20H20N2O4/c1-5-15-17(19(23)25-3)18(20(24)26-4)16-11-10-14(21-22(15)16)13-8-6-12(2)7-9-13/h6-11H,5H2,1-4H3 |
| Standard InChI Key | MQKXSUKHKDCPMA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=C2N1N=C(C=C2)C3=CC=C(C=C3)C)C(=O)OC)C(=O)OC |
Introduction
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a complex organic compound with the CAS number 853318-19-1. It belongs to the pyrrolopyridazine class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is structurally similar to its diethyl counterpart, Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate, but differs in the ester group attached to the dicarboxylate moiety.
Synthesis and Preparation
The synthesis of pyrrolopyridazine derivatives typically involves multi-step reactions starting from simpler pyridazine or pyrrole precursors. While specific synthesis details for Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate are not well-documented, similar compounds are often prepared through condensation reactions followed by esterification.
Availability and Suppliers
This compound is available from chemical suppliers such as Aldrich and AKSci . It is marketed primarily for research purposes and is not intended for use in food, cosmetics, drugs, or consumer products.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume